molecular formula C23H18FNO4S B2997601 (4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114655-43-4

(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2997601
M. Wt: 423.46
InChI Key: ZRDCUFFMPODFGH-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including an ethoxy group, a fluorophenyl group, and a 1,1-dioxido-4H-1,4-benzothiazin-2-yl group. These groups suggest that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the ethoxy group might undergo reactions with strong acids or bases, and the fluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .

Scientific Research Applications

Fluorinated Compounds in Chemical Synthesis

Fluorinated compounds are pivotal in chemical synthesis, offering unique reactivities and properties due to the fluorine atom's electronegativity and small size. For example, the synthesis of a fluorinated masked o-benzoquinone demonstrates the utility of fluorinated intermediates in creating novel fluorinated building blocks, which can be used in the synthesis of a variety of fluorinated compounds (Patrick et al., 2004). This research underscores the importance of fluorinated entities in developing new chemical entities with potential applications in materials science, pharmaceuticals, and agrochemicals.

Benzothiazines and Benzoxazinones in Organic Synthesis

Benzothiazines and benzoxazinones play a crucial role in organic synthesis, serving as key intermediates in the synthesis of complex molecules. The synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones from 2-hydroxyacetophenone hydrazones highlights the versatility of these scaffolds in creating compounds with potential biological activity (Alkhathlan, 2003). Such methodologies could be applicable in the synthesis of derivatives of the mentioned compound, potentially leading to new drug candidates or research tools.

Photophysical and Electroluminescent Properties

The structural motifs present in (4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suggest potential applications in the development of photophysical and electroluminescent materials. Studies on similar compounds, such as Zn(II)-chelated complexes based on benzothiazole derivatives, demonstrate their ability to produce white-light emission and serve as electron-transporting layers in organic light-emitting diodes (OLEDs) (Roh et al., 2009). These findings indicate that derivatives of the compound could find applications in the development of new materials for electronic and photonic devices.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

Future research could involve exploring the potential applications of this compound, optimizing its synthesis, and investigating its properties in more detail .

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCUFFMPODFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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